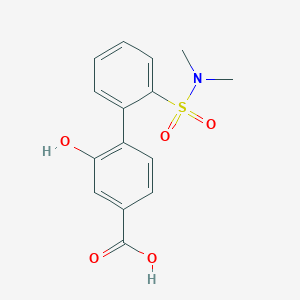
3-(2-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid (hereafter referred to as 3-DMS-5-MBA) is a versatile organic acid with a wide range of applications in the fields of organic synthesis and scientific research. This compound has been used in various syntheses and research applications due to its unique properties and availability.
Wissenschaftliche Forschungsanwendungen
3-DMS-5-MBA has been used in various scientific research applications due to its unique properties and availability. It has been used as a substrate for the enzyme cyclooxygenase (COX), which is involved in the biosynthesis of prostaglandins and other eicosanoids. It has also been used as a substrate for the enzyme lipoxygenase (LOX), which is involved in the biosynthesis of leukotrienes and other eicosanoids. Additionally, 3-DMS-5-MBA has been used as a substrate for the enzyme glutathione S-transferase (GST), which is involved in the detoxification of xenobiotics.
Wirkmechanismus
The mechanism of action of 3-DMS-5-MBA is not fully understood. However, it is believed that the compound acts as an inhibitor of cyclooxygenase (COX), lipoxygenase (LOX), and glutathione S-transferase (GST). Inhibition of these enzymes can lead to the inhibition of the biosynthesis of prostaglandins, leukotrienes, and other eicosanoids, as well as the detoxification of xenobiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-DMS-5-MBA are not fully understood. However, it is believed that the compound can have anti-inflammatory, antipyretic, and analgesic effects. Additionally, it has been suggested that 3-DMS-5-MBA may have protective effects against certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
3-DMS-5-MBA has several advantages for laboratory experiments. It is a commercially available compound, and it is relatively inexpensive. Additionally, it is a stable compound, and it is relatively easy to synthesize. However, there are some limitations to its use in laboratory experiments. It is a relatively toxic compound, and it can be difficult to accurately measure its concentration in solution. Additionally, it can be difficult to accurately measure its effects in vivo.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3-DMS-5-MBA in scientific research. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in the treatment of various diseases and conditions. Additionally, further research is needed to develop more efficient and cost-effective methods for synthesizing and purifying 3-DMS-5-MBA. Finally, further research is needed to explore the potential use of 3-DMS-5-MBA in the development of new drugs and other therapeutic agents.
Synthesemethoden
3-DMS-5-MBA is synthesized from the reaction of 5-methoxybenzoic acid with 2-N,N-dimethylsulfamoyl chloride in the presence of a base catalyst. The reaction is carried out in a two-phase system consisting of aqueous and organic solvents. The aqueous phase contains the base catalyst, while the organic phase contains the reactants. The reaction is typically carried out at room temperature, and the reaction time can range from several hours to days depending on the desired yield. The product is isolated by extraction with an organic solvent, followed by purification and recrystallization.
Eigenschaften
IUPAC Name |
3-[2-(dimethylsulfamoyl)phenyl]-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-17(2)23(20,21)15-7-5-4-6-14(15)11-8-12(16(18)19)10-13(9-11)22-3/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQHUNGQEJTMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC(=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














